Methyl 3-nitroisonicotinate
Overview
Description
Methyl 3-nitroisonicotinate is a chemical compound with the molecular formula C7H6N2O4 and a molecular weight of 182.14 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of Methyl 3-nitroisonicotinate consists of a pyridine ring with a nitro group (-NO2) and a methyl ester group (-COOCH3) attached . The InChI code for this compound is 1S/C7H6N2O4/c1-13-7(10)5-2-3-8-4-6(5)9(11)12/h2-4H,1H3 .Physical And Chemical Properties Analysis
Methyl 3-nitroisonicotinate is a yellow to brown liquid at room temperature . It has a density of 1.375 g/cm3 at 20 ºC . The compound is slightly soluble in chloroform and methanol .Scientific Research Applications
Nitric Oxide Synthesis and Retinal Degeneration
Methyl 3-nitroisonicotinate plays a role in studies related to nitric oxide synthesis and retinal degeneration. In research involving N-methyl-N-nitrosourea (MNU), it's shown that excessive nitric oxide (NO) contributes significantly to neuronal cell death, highlighting its potential in retinal degenerative diseases (RDs) research (Koriyama et al., 2015).
Biodegradation of Methylated Compounds
Studies on biodegradation, particularly of 3-methyl-4-nitrophenol, a breakdown product of certain pesticides, reveal the capacity of microorganisms like Ralstonia sp. SJ98 to utilize such compounds as carbon and energy sources. This discovery is significant for environmental decontamination and bioremediation purposes (Bhushan et al., 2000).
Insecticide Development
Research in developing novel insecticides like neonicotinoids involves structurally similar compounds to Methyl 3-nitroisonicotinate. For instance, the development of thiamethoxam, a second-generation neonicotinoid, used similar nitroimino heterocycles, highlighting its role in creating new pest control solutions (Maienfisch et al., 2001).
Topical Drug Delivery
Methyl 3-nitroisonicotinate derivatives have been studied in the context of drug delivery systems. For example, methyl nicotinate, used in inflammation models, shows the potential of microemulsion vehicles for effective drug delivery (Bolzinger et al., 1998).
Cancer Research
Nitrosoureas, structurally related to Methyl 3-nitroisonicotinate, have been studied for their effects on various cancers. Their ability to cause cell death and the potential biochemical mechanisms behind this have provided insights into cancer treatments and the role of alkylating agents (Schabel et al., 1963).
Synthesis of Amines
The synthesis of N-methyl- and N-alkylamines, where compounds like Methyl 3-nitroisonicotinate could be structurally similar, is crucial in various chemical and pharmaceutical processes. The use of catalysts for efficient synthesis methods is an area of active research (Senthamarai et al., 2018).
Nonlinear Optics
Methyl 3-nitroisonicotinate derivatives are investigated for their potential in nonlinear optics. For example, Methyl-3-nitro-4-pyridine-1-oxide (POM) shows promise in applications surpassing traditional materials like lithium niobate (Hierle et al., 1984).
Safety And Hazards
properties
IUPAC Name |
methyl 3-nitropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-8-4-6(5)9(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZBLITUPLITGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349210 | |
Record name | methyl 3-nitroisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-nitroisonicotinate | |
CAS RN |
103698-10-8 | |
Record name | 4-Pyridinecarboxylic acid, 3-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103698-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-nitroisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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